

molecular weight of (S)-(-)-2-(Boc-amino)-1,4-butanediol

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Compound of Interest

Compound Name: (S)-(-)-2-(Boc-amino)-1,4-butanediol

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An In-depth Technical Guide on **(S)-(-)-2-(Boc-amino)-1,4-butanediol** for Researchers and Drug Development Professionals

Abstract

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a protected amine and two hydroxyl groups, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including pharmaceuticals and chiral ligands. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological significance and applications.

Chemical and Physical Properties

The fundamental properties of **(S)-(-)-2-(Boc-amino)-1,4-butanediol** are summarized in the table below. This data is crucial for its handling, characterization, and use in chemical reactions.

Property	Value	References
Molecular Weight	205.25 g/mol	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₉ NO ₄	[1] [2] [3]
CAS Number	128427-10-1	[1] [2] [3] [4] [5]
Appearance	White solid	[2]
Melting Point	65-69 °C	[4]
Optical Activity	[α]D ²⁰ -8°, c = 1 in chloroform	
Purity	97%	[5]
SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--CCO	[5]
InChI Key	KLRRFBWSWIOUAHZ-ZETCQYMHSA-N	

Experimental Protocols

Synthesis of (S)-tert-butyl-(1,4-dihydroxybutan-2-yl)carbamate

A common route for the synthesis of **(S)-(-)-2-(Boc-amino)-1,4-butanediol** involves the reduction of a protected amino acid, such as L-aspartic acid. The following is a representative protocol.

Materials:

- L-aspartic acid
- Di-tert-butyl dicarbonate (Boc)₂O
- Triethylamine (NEt₃)
- Dichloromethane (CH₂Cl₂)

- Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$)
- Sodium hydroxide (NaOH)
- Ethyl acetate (EtOAc)
- Hexanes
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Boc Protection of L-aspartic acid:** L-aspartic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water, and the pH is adjusted with NaOH. Di-tert-butyl dicarbonate is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
- **Acidification and Extraction:** The reaction mixture is acidified with a mild acid (e.g., citric acid solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , and concentrated under reduced pressure to yield the Boc-protected L-aspartic acid.
- **Reduction of Carboxylic Acids:** The Boc-protected dicarboxylic acid is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to 0 °C, and a solution of borane-tetrahydrofuran complex is added dropwise.
- **Reaction Quenching and Work-up:** After the reduction is complete, the reaction is carefully quenched by the slow addition of methanol or water. The solvent is evaporated, and the residue is taken up in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) and brine.
- **Purification:** The organic layer is dried and concentrated. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **(S)-(-)-2-(Boc-amino)-1,4-butanediol** as a white solid.[2]

General Synthesis Workflow

Boc Protection of L-Aspartic Acid



Acidification and Extraction



Reduction with BH3-THF



Reaction Quenching and Work-up



Column Chromatography Purification



Pure (S)-(-)-2-(Boc-amino)-1,4-butanediol

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General Synthesis Workflow

Analytical Methodology: Purity and Structural Confirmation

The purity and identity of the synthesized compound can be confirmed using standard analytical techniques.

1. Thin Layer Chromatography (TLC):

- Stationary Phase: Silica gel 60 F₂₅₄

- Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).
- Visualization: Staining with potassium permanganate solution or ninhydrin for visualization of the spots.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^{13}C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The spectra will confirm the presence of the Boc group, the butanediol backbone, and the stereochemistry.

3. Mass Spectrometry (MS):

- Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The spectrum should show a peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ or a sodium adduct $[\text{M}+\text{Na}]^+$.

4. Chiral High-Performance Liquid Chromatography (HPLC):

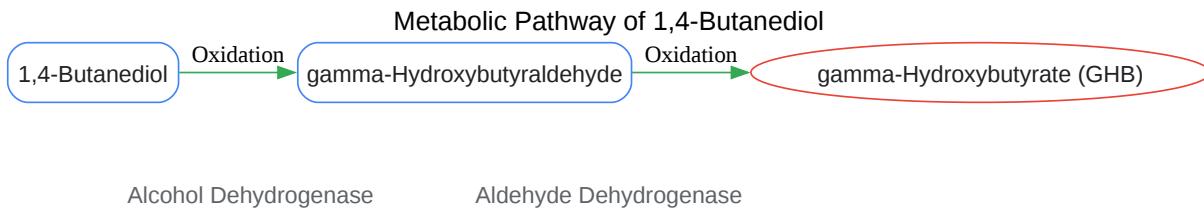
- To determine the enantiomeric purity, a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) is used with a mobile phase typically consisting of a mixture of hexanes and isopropanol.

Biological Activity and Potential Signaling Pathways

While **(S)-(-)-2-(Boc-amino)-1,4-butanediol** is primarily a synthetic intermediate, the parent molecule, 1,4-butanediol, is known to be a prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug.^{[6][7]}

Metabolic Conversion of 1,4-Butanediol to GHB

In vivo, 1,4-butanediol is metabolized to GHB by the enzyme alcohol dehydrogenase.^[7] This conversion is a critical aspect of its biological activity.



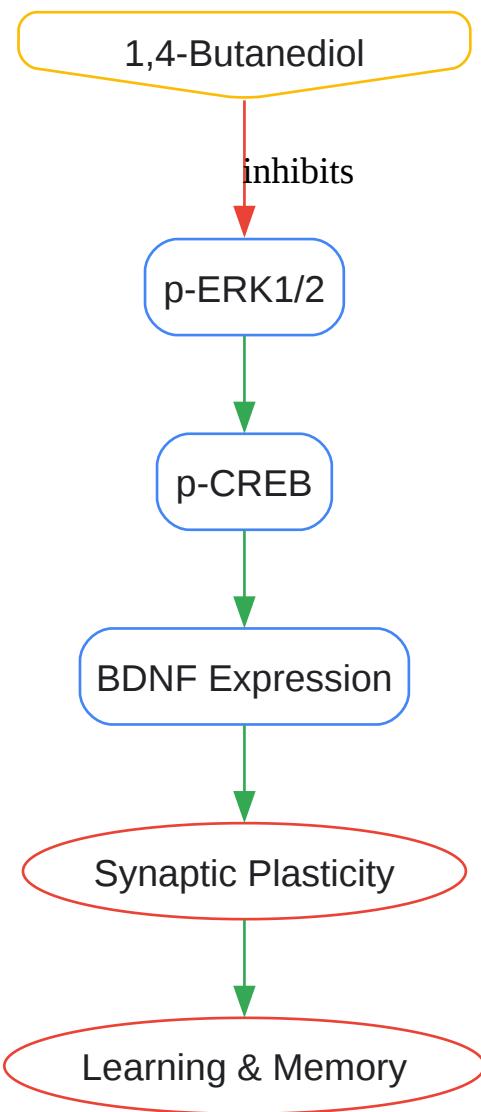
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Metabolic Pathway of 1,4-Butanediol

Impact on Neuronal Signaling Pathways

Studies have shown that 1,4-butanediol can induce learning and memory impairment. This has been linked to its effect on the ERK1/2-CREB-BDNF signaling pathway in neuronal cells.[\[8\]](#) The compound may lead to a decrease in the phosphorylation of ERK1/2 and CREB, and subsequently reduce the expression of brain-derived neurotrophic factor (BDNF), which is crucial for synaptic plasticity.[\[8\]](#)

ERK1/2-CREB-BDNF Signaling Pathway Inhibition



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[ERK1/2-CREB-BDNF Signaling Pathway](#)

Applications in Research and Drug Development

The primary application of **(S)-(-)-2-(Boc-amino)-1,4-butanediol** is as a chiral building block in organic synthesis. Its stereocenter and orthogonal protecting groups allow for the stereoselective synthesis of complex molecules.

- Pharmaceutical Intermediates: It can be used in the synthesis of chiral drugs where the aminobutanol scaffold is a key structural motif.

- Chiral Ligands: The diol functionality can be further elaborated to create chiral ligands for asymmetric catalysis.
- Molecular Probes: Its structure can be incorporated into molecular probes to study biological processes.

The parent compound, 1,4-butanediol, has broad industrial applications, including the production of plastics, elastic fibers, and polyurethanes.[9][10] It is a key raw material for the synthesis of tetrahydrofuran (THF) and γ -butyrolactone (GBL).[6][9]

Conclusion

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable chiral intermediate with well-defined chemical and physical properties. The provided synthetic and analytical protocols offer a solid foundation for its preparation and characterization in a laboratory setting. Understanding its relationship to 1,4-butanediol and the associated biological pathways is crucial for researchers in medicinal chemistry and neuropharmacology. Its utility as a versatile building block ensures its continued importance in the development of new chemical entities and materials.

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